6-(Difluoromethoxy)nicotinic acid

Vue d'ensemble

Description

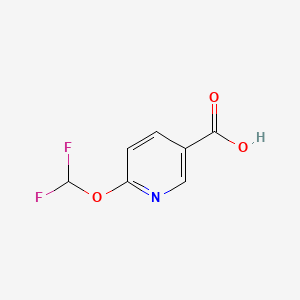

6-(Difluoromethoxy)nicotinic acid is a chemical compound with the molecular formula C₇H₅F₂NO₃. It is characterized by the presence of a difluoromethoxy group attached to the nicotinic acid structure.

Mécanisme D'action

Target of Action

6-(Difluoromethoxy)nicotinic acid, also known as niacin or vitamin B3, primarily targets the nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, acting as electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

The compound interacts with its targets by serving as a precursor to the nicotinamide coenzymes, nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) . It also has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Biochemical Pathways

The compound affects the NAD-dependent pathways . NAD biosynthetic pathways originate from four major molecules: the amino acid tryptophan, nicotinic acid, nicotinamide, and nicotinamide riboside . Nicotinamide mononucleotide (NMN) generated from nicotinamide and nicotinamide riboside can also be a source of NAD .

Pharmacokinetics

It is known that the compound inhibits hepatocyte diacylglycerol acyltransferase-2 .

Result of Action

The result of the compound’s action is a decrease in the production of low-density lipoproteins, the catabolic product of VLDL . This leads to intracellular degradation of apo B .

Action Environment

It is known that the compound should be stored in a dry environment at room temperature . It is also important to prevent the compound from entering sewers, watercourses, or low areas .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method involves the reaction of nicotinic acid with difluoromethyl ether under specific conditions to achieve the desired substitution .

Industrial Production Methods: Industrial production of 6-(Difluoromethoxy)nicotinic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a solid form .

Analyse Des Réactions Chimiques

Types of Reactions: 6-(Difluoromethoxy)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

6-(Difluoromethoxy)nicotinic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Comparaison Avec Des Composés Similaires

6-Methoxynicotinic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.

6-Fluoronictotinic acid: Contains a fluorine atom instead of the difluoromethoxy group.

6-Chloronicotinic acid: Features a chlorine atom in place of the difluoromethoxy group.

Uniqueness: 6-(Difluoromethoxy)nicotinic acid is unique due to the presence of the difluoromethoxy group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications and research studies .

Activité Biologique

6-(Difluoromethoxy)nicotinic acid is a compound of interest due to its potential biological activities, particularly in relation to its interactions with G-protein coupled receptors (GPCRs). This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of a difluoromethoxy group. This modification may enhance its pharmacological properties compared to traditional nicotinic acid derivatives.

Research indicates that this compound functions primarily as a modulator of GPR52, a GPCR implicated in various neuropsychiatric disorders. GPR52 is expressed in the striatum and cortex, where it plays a role in dopamine signaling pathways. Activation of GPR52 by this compound may lead to therapeutic effects in conditions such as schizophrenia and other mood disorders .

Biological Activities

1. Neuropsychiatric Disorders:

- Schizophrenia: GPR52 agonists like this compound are hypothesized to alleviate both positive and negative symptoms of schizophrenia by modulating dopamine signaling .

- Anxiety and Depression: The modulation of GPR52 may also provide benefits in treating anxiety disorders and depression by influencing fronto-striatal pathways .

2. Lipid Metabolism:

- Similar to nicotinic acid, this compound may influence lipid profiles by reducing triglyceride levels and increasing high-density lipoprotein (HDL) levels through mechanisms involving hepatic metabolism .

Study Overview

A meta-analysis evaluated the effects of nicotinic acid and its derivatives on serum phosphorus concentrations and lipid profiles among dialysis patients. The findings indicated that these compounds significantly reduced serum phosphorus levels while also modifying lipid profiles positively .

Key Findings

- Lipid Profile Changes:

- HDL levels increased significantly after treatment (SMD: -0.63; P = .002).

- Triglyceride levels showed a notable decrease (SMD: 0.25; P = .033).

- Adverse Effects:

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

6-(difluoromethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c8-7(9)13-5-2-1-4(3-10-5)6(11)12/h1-3,7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXGVODHXUFPML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745136 | |

| Record name | 6-(Difluoromethoxy)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211535-62-4 | |

| Record name | 6-(Difluoromethoxy)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(difluoromethoxy)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.